(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to expose the free amino group for further reactions.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, exposing the free amino group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((bis(ethylamino)methylene)amino)hexanoic acid is unique due to its specific structure, which includes both the Fmoc protecting group and the bis(ethylamino)methylene moiety. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis.
Properties
IUPAC Name |
(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZMFWCVWKLHC-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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